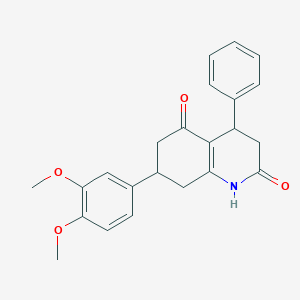

7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline derivatives, including the specific compound mentioned, are crucial in medicinal chemistry due to their significant biological properties. These compounds are characterized by a fused structure combining a benzene ring with a pyridine moiety, enabling a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of quinoline derivatives, including tetrahydroquinolinediones, often involves strategies such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis. These methods aim to enhance efficiency and yield, providing a foundation for synthesizing complex quinoline-based compounds (Mekheimer et al., 2020).

Scientific Research Applications

Anticancer Applications

One derivative, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, showed potent cytotoxicity against several tumor cell lines. Specifically, it induced apoptosis and cell cycle arrest at the G2/M phase in HL-60 and H460 cells, highlighting its potential as a new lead compound for anticancer therapy (Yi-Fong Chen et al., 2013).

Material Science

In material science, quinoxaline-containing compounds designed for electronic transporting materials were studied. These compounds, with varying lowest unoccupied molecular orbital distributions, were utilized in blue phosphorescent organic light-emitting diodes, achieving good performances. The study suggests their potential application in developing efficient lighting and display technologies (Xiaojun Yin et al., 2016).

Molecular Structure and Properties

Structural parameters and spectroscopic characterization of certain quinoline derivatives were explored using DFT and TD-DFT calculations. These studies provide insights into the compounds' electronic interactions, reactivity descriptors, and nonlinear optical (NLO) properties, contributing to the understanding of their biological potentials and applications in fields such as corrosion inhibition (Nuha Wazzan et al., 2016).

Crystallography and Computational Studies

Research on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones emphasized multicomponent synthesis and detailed structural analysis through single-crystal XRD and DFT studies. These compounds, showing strong C–H⋯O and N–H⋯O interactions, were also evaluated for their potential binding in the SARS-CoV-2 main protease, indicating their potential therapeutic applications (S. G. Patel et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These might include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s challenging to provide information on its safety and hazards .

Future Directions

properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWLOOQOCPXMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)